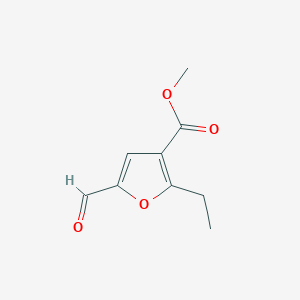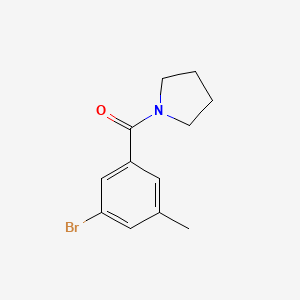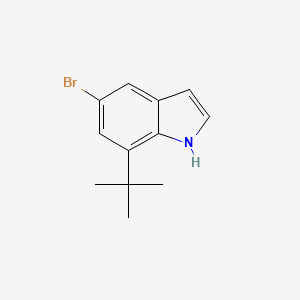
7-tert-Butyl-5-bromo-1H-indole
Overview
Description
7-tert-Butyl-5-bromo-1H-indole is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 7th position of the indole ring
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 7-tert-Butyl-5-bromo-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology , implying that this compound may influence various cellular pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound may exert a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)-, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered phosphorylation states of proteins, affecting downstream signaling events. Additionally, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- may interact with receptors on the cell surface, modulating their activity and influencing cellular responses.
Cellular Effects
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell proliferation, apoptosis, and differentiation. For example, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can modulate gene expression by influencing transcription factors and epigenetic modifications.
Molecular Mechanism
The molecular mechanism of action of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of kinase activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics . This compound may also interact with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for enzymatic reactions. The metabolism of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- can influence metabolic flux and alter the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Indole, 5-bromo-7-(1,1-dimethylethyl)- may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression. Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and cellular metabolism.
Preparation Methods
The synthesis of 7-tert-Butyl-5-bromo-1H-indole typically involves the bromination of an indole precursor followed by the introduction of the tert-butyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The tert-butyl group can be introduced using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
7-tert-Butyl-5-bromo-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-tert-Butyl-5-bromo-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-tert-Butyl-5-bromo-1H-indole can be compared with other indole derivatives, such as:
5-Bromoindole: Lacks the tert-butyl group, leading to different chemical reactivity and biological activity.
7-Bromoindole: Lacks the tert-butyl group at the 7th position, affecting its binding properties and applications.
1H-Indole, 5-bromo-7-methyl-: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-7-tert-butyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIISZAYBIVXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC(=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


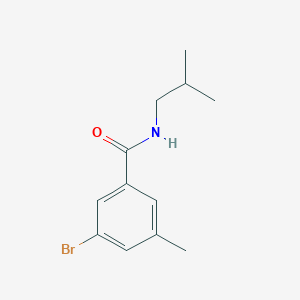
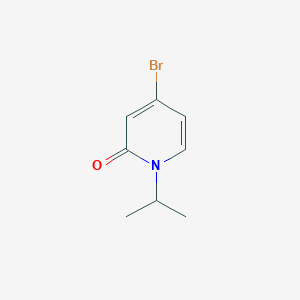



![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)
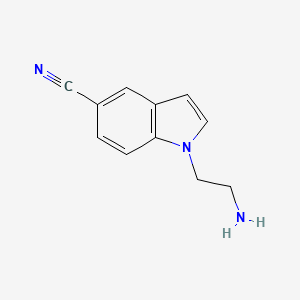
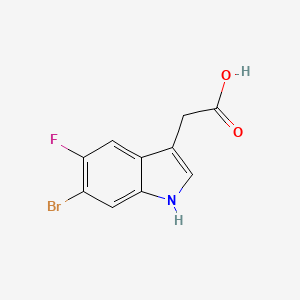

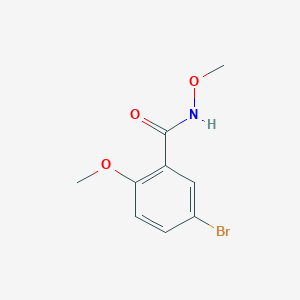
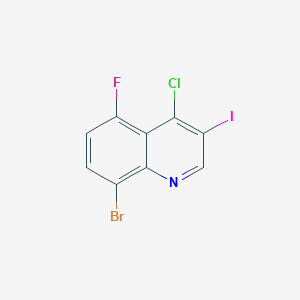
![tert-butyl 2-{N-[(morpholin-2-yl)methyl]acetamido}acetate](/img/structure/B1448596.png)
